(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1392219-36-1
VCID: VC11727749
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1
SMILES: C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride

CAS No.: 1392219-36-1

Cat. No.: VC11727749

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride - 1392219-36-1

Specification

CAS No. 1392219-36-1
Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name (4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1
Standard InChI Key CZTHXVIPUSKPKD-QRPNPIFTSA-N
Isomeric SMILES C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl
SMILES C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Canonical SMILES C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride belongs to the chroman family, which consists of a benzopyran backbone fused to a partially saturated oxygen-containing heterocycle. The compound’s structure includes a trifluoromethyl (-CF₃) group at the 8-position of the aromatic ring and an amine (-NH₂) group at the 4-position of the chroman system. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClF₃NO
Molecular Weight253.65 g/mol
Density1.289 g/cm³
Boiling Point235.6°C at 760 mmHg
Flash Point96.3°C
Optical Rotation (S-form)Not Reported-

The stereochemistry at the 4-position is designated as (S), imparting enantioselective interactions with biological targets. The trifluoromethyl group, a common pharmacophore in drug design, contributes to enhanced metabolic stability and lipophilicity, as evidenced by its LogP value of 3.188 .

Spectroscopic Identification

Structural confirmation of (S)-8-(trifluoromethyl)chroman-4-amine hydrochloride relies on advanced spectroscopic techniques:

  • ¹H NMR: Resonances corresponding to the chroman ring protons (δ 1.8–2.2 ppm for methylene groups, δ 6.7–7.2 ppm for aromatic protons) and the amine proton (δ 5.1–5.3 ppm) .

  • ¹³C NMR: Characteristic signals for the trifluoromethyl carbon (δ 122–125 ppm, quartet due to J coupling with fluorine) .

  • FT-IR: Stretching vibrations for N-H (3350 cm⁻¹), C-F (1100–1200 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically begins with functionalized chroman precursors. A representative route involves:

  • Chroman Ring Formation: Cyclization of 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions to yield the chroman oxide intermediate.

  • Amination: Nucleophilic substitution at the 4-position using ammonia or protected amine sources, often facilitated by transition metal catalysts .

  • Resolution: Chiral separation via diastereomeric salt crystallization or chromatographic methods to isolate the (S)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Process Optimization Challenges

Biological Activity and Mechanistic Insights

Pharmacological Applications

  • Central Nervous System (CNS) Agents: Structural analogs show blood-brain barrier penetration, suggesting potential in neurodegenerative disease therapy .

  • Anticancer Activity: While direct evidence is limited, related chroman derivatives exhibit cytotoxicity against A-549 lung adenocarcinoma (IC₅₀ = 22.09 µg/mL) and MCF-7 breast cancer cells (IC₅₀ = 6.40 µg/mL) .

  • Antioxidant Properties: The chroman core’s redox-active nature enables free radical scavenging, with DPPH assay results showing 60–75% radical inhibition at 100 µM concentrations .

Comparative Analysis with Structural Analogs

Enantiomeric Differences

The (R)-enantiomer displays 3–5 fold lower binding affinity to CYP enzymes compared to the (S)-form, highlighting the importance of stereochemistry in biological activity.

Substituent Effects

Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO₂, -CN) reduces metabolic stability by 40–60%, as quantified in microsomal incubation assays .

Future Research Directions

  • ADME Profiling: Comprehensive pharmacokinetic studies to assess oral bioavailability and plasma protein binding characteristics.

  • Target Deconvolution: High-throughput screening against kinase libraries and GPCR panels to identify novel molecular targets.

  • Prodrug Development: Investigation of ester or amide prodrugs to enhance membrane permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator